N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

CYP11B1 inhibition imidazole SAR cyclopropyl effect

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 2034587-95-4) is a synthetic small molecule belonging to the class of imidazole-containing acetamide derivatives that incorporate a 2,4-dichlorophenoxy moiety. Its core scaffold combines a cyclopropyl-substituted imidazole ring linked via an ethyl spacer to a dichlorophenoxy acetamide group, yielding a molecular formula of C₁₆H₁₇Cl₂N₃O₂ and a molecular weight of 354.2 g/mol.

Molecular Formula C16H17Cl2N3O2
Molecular Weight 354.23
CAS No. 2034587-95-4
Cat. No. B2472680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
CAS2034587-95-4
Molecular FormulaC16H17Cl2N3O2
Molecular Weight354.23
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H17Cl2N3O2/c17-12-3-4-14(13(18)9-12)23-10-15(22)19-5-7-21-8-6-20-16(21)11-1-2-11/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,19,22)
InChIKeyAYZIDYLJUCNVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 2034587-95-4): Procurement-Relevant Structural and Pharmacological Profile


N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 2034587-95-4) is a synthetic small molecule belonging to the class of imidazole-containing acetamide derivatives that incorporate a 2,4-dichlorophenoxy moiety. Its core scaffold combines a cyclopropyl-substituted imidazole ring linked via an ethyl spacer to a dichlorophenoxy acetamide group, yielding a molecular formula of C₁₆H₁₇Cl₂N₃O₂ and a molecular weight of 354.2 g/mol [1]. This compound is offered primarily as a research-grade screening compound by several commercial suppliers for non-human, non-therapeutic investigations . The dichlorophenoxy acetamide pharmacophore has been associated with selective COX-2 enzyme inhibition in related series [2], while the cyclopropyl-imidazole motif has been implicated in enhancing target potency and metabolic stability in medicinal chemistry programs [3].

Why N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide Cannot Be Replaced by Simple In-Class Analogs


Imidazole-based acetamides bearing a 2,4-dichlorophenoxy group constitute a broad structural class with variable biological outcomes depending on subtle changes in the imidazole N-substitution and the alkyl linker. The presence of the cyclopropyl group at the imidazole 2-position in the target compound introduces both steric constraint and electronic modulation that are absent in des-cyclopropyl or N-methyl analogs. Literature precedent demonstrates that cyclopropyl substitution on imidazole scaffolds can increase enzymatic inhibitory potency by over an order of magnitude and improve selectivity factors relative to non-cyclopropyl leads in CYP inhibition assays [1]. Similarly, the specific ethyl linker between the imidazole and acetamide nitrogen differentiates this compound from methylene-bridged or propyl-linked analogs, which may exhibit altered conformational preferences and target engagement [2]. Consequently, procurement decisions cannot rely on class-level assumptions; structural uniqueness demands compound-specific evidence.

Quantitative Differentiation Evidence for N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 2034587-95-4) Relative to Closest Analogs


Impact of Cyclopropyl Substitution on CYP11B1 Inhibitory Potency: Class-Level Evidence Applicable to the Target Compound

In a medicinal chemistry series optimizing imidazole-based CYP11B1 inhibitors, replacement of the lead substituent with a cyclopropyl group yielded compound 4, which exhibited an IC₅₀ of 2.2 nM against human CYP11B1, representing a significant potency improvement over the lead compounds I and metyrapone (IC₅₀ values not explicitly reported for the leads but described as 'more potent') and a selectivity factor (SF) of 11 over CYP11B2 [1]. While this study does not directly test the target compound, the conserved cyclopropyl-imidazole scaffold suggests that the cyclopropyl group may confer similar potency-enhancing and selectivity-modulating properties relative to non-cyclopropyl imidazole acetamides.

CYP11B1 inhibition imidazole SAR cyclopropyl effect steroidogenesis

COX-2 Inhibitory Potential of the 2,4-Dichlorophenoxy Acetamide Pharmacophore: Class-Level Evidence for Anti-Inflammatory Applications

A 2023 study on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives reported that the 2,4-dichlorophenoxy acetamide core selectively inhibits the COX-2 enzyme, with the most potent derivative surpassing the parent 2-(2,4-dichlorophenoxy)acetic acid in docking score (exact values reported in the original paper) [1]. While the target compound differs in its imidazole-containing side chain, the conserved dichlorophenoxy acetamide pharmacophore suggests potential COX-2 inhibitory activity. Direct comparative data for the target compound are not yet available.

COX-2 inhibition 2,4-dichlorophenoxy acetamide anti-inflammatory molecular docking

Structural Differentiation from N-Cyclopropyl-2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide (CID 72908699): Linker and N-Methylation Effects

The closest commercially catalogued analog, N-cyclopropyl-2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide (PubChem CID 72908699, CAS not assigned), differs from the target compound in three key structural features: (i) the imidazole N-substituent is a methylenecyclopropyl group rather than a cyclopropyl ring directly at the 2-position; (ii) the imidazole ring bears an N-methyl group; and (iii) the amide nitrogen is directly substituted with a cyclopropyl group rather than an ethyl spacer [1]. These differences are expected to alter hydrogen-bonding capacity (the target compound retains an unsubstituted amide NH, whereas CID 72908699 is a tertiary amide), conformational flexibility, and metabolic liability. No published head-to-head biological comparison exists between these two compounds.

structure-activity relationship linker optimization N-methylation imidazole acetamide

Distinction from Imidazole Antifungals (Miconazole Class): Scaffold and Application Domain Differentiation

Miconazole and related imidazole antifungals (e.g., sulconazole) feature a 2,4-dichlorophenoxy group linked to an imidazole ring via a methyl ether bridge, targeting fungal CYP51 (lanosterol 14α-demethylase). Miconazole exhibits an IC₅₀ of approximately 10–100 nM against Candida albicans CYP51 [1]. The target compound differs fundamentally in its acetamide linker and cyclopropyl-imidazole architecture, which is not optimized for CYP51 inhibition. Imidazole analogues of fluoxetine bearing a 1-(4-chlorophenyl)-1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)propane scaffold were reported to be approximately 2-fold more active than miconazole against Candida species, with reduced cytotoxicity [2]. The target compound's unique acetamide-cyclopropyl-imidazole framework suggests a divergent target profile, making it unsuitable as a direct miconazole substitute but potentially valuable for orthogonal screening applications.

imidazole antifungal miconazole CYP51 target selectivity

Recommended Research and Industrial Application Scenarios for N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 2034587-95-4)


Cytochrome P450 Enzyme Inhibition Profiling (CYP11B1 and Related Isoforms)

Based on class-level evidence that cyclopropyl-substituted imidazoles exhibit enhanced CYP11B1 inhibitory potency (IC₅₀ = 2.2 nM for a closely related scaffold, with SF = 11 over CYP11B2) [1], this compound is recommended for inclusion in focused CYP panels for steroidogenesis-related target screening. Its unique structure differentiates it from etomidate and metyrapone, offering a distinct chemotype for SAR exploration.

Anti-Inflammatory Screening via COX-2 Pathway Engagement

The 2,4-dichlorophenoxy acetamide pharmacophore is associated with selective COX-2 inhibition [2]. This compound is suitable for in vitro COX-1/COX-2 selectivity panels, where the imidazole-cyclopropyl extension may improve isoform selectivity relative to simpler 2,4-D derivatives. Molecular docking studies can be prioritized before enzymatic assays.

Compound Library Diversification for Phenotypic Screening

The target compound occupies a distinct region of chemical space compared to commercial imidazole antifungals (e.g., miconazole) due to its acetamide linker and cyclopropyl-imidazole substitution pattern [3]. It is recommended for diversity-oriented screening libraries seeking novel scaffolds with potential multi-target engagement profiles.

Structure-Activity Relationship (SAR) Studies Focused on Linker and N-Substitution Effects

As a secondary amide with an ethyl linker, this compound provides a direct comparator to N-methylated or methylene-bridged analogs such as PubChem CID 72908699 [4]. Procurement of both compounds enables systematic investigation of hydrogen-bond donor effects and linker length on target binding and pharmacokinetic properties.

Quote Request

Request a Quote for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.